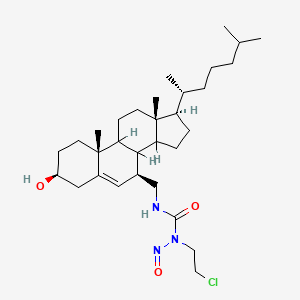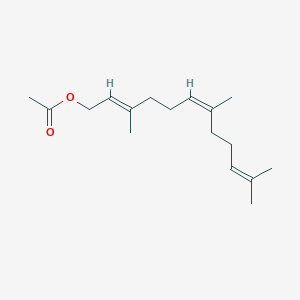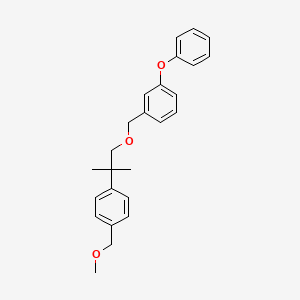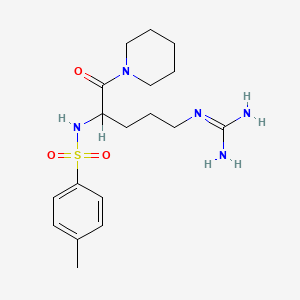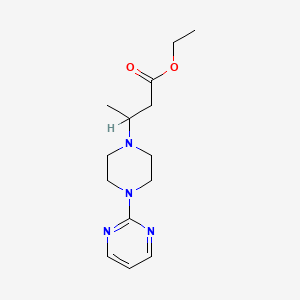
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride is a complex organic compound with a unique structure that combines a pentanol backbone with a bromophenyl group, a diethylamino group, and a chlorocinnamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor.
Attachment of the Diethylamino Group: The diethylamino group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.
Formation of the Chlorocinnamate Moiety: The chlorocinnamate group can be synthesized through a condensation reaction involving cinnamic acid and a chlorinating agent.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Condensation: The chlorocinnamate moiety can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., acyl chlorides). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride involves its interaction with specific molecular targets. The bromophenyl and diethylamino groups may interact with enzymes or receptors, modulating their activity. The chlorocinnamate moiety could participate in binding interactions with proteins or nucleic acids, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanol, 2-(4-chlorophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Pentanol, 2-(4-bromophenyl)-5-(methylamino)-, chlorocinnamate hydrochloride: Similar structure but with a methylamino group instead of a diethylamino group.
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, cinnamate hydrochloride: Similar structure but without the chlorine atom in the cinnamate moiety.
Uniqueness
Pentanol, 2-(4-bromophenyl)-5-(diethylamino)-, chlorocinnamate hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for substitution reactions, while the diethylamino group may improve its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
119585-23-8 |
|---|---|
Formule moléculaire |
C24H30BrCl2NO2 |
Poids moléculaire |
515.3 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-5-(diethylamino)pentyl] (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C24H29BrClNO2.ClH/c1-3-27(4-2)17-5-6-21(20-10-12-22(25)13-11-20)18-29-24(28)16-9-19-7-14-23(26)15-8-19;/h7-16,21H,3-6,17-18H2,1-2H3;1H/b16-9+; |
Clé InChI |
UOWCYGATDDZDMH-QOVZSLTQSA-N |
SMILES isomérique |
CCN(CC)CCCC(COC(=O)/C=C/C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl |
SMILES canonique |
CCN(CC)CCCC(COC(=O)C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


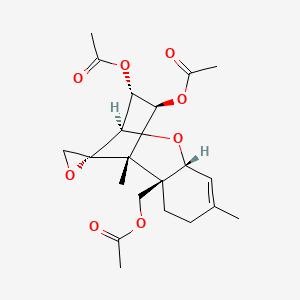
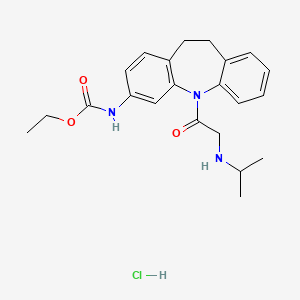
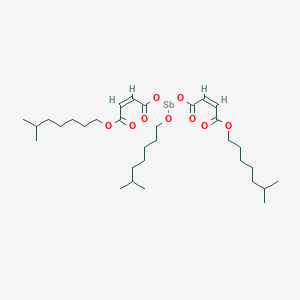
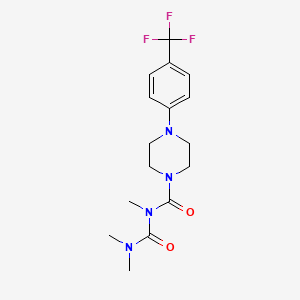
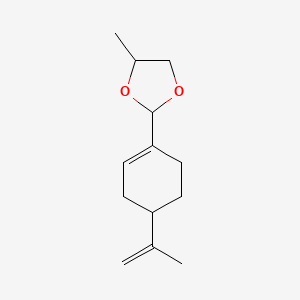
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
